molecular formula C7H9N5O B1517350 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine CAS No. 1170966-72-9

5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1517350
CAS No.: 1170966-72-9
M. Wt: 179.18 g/mol
InChI Key: SLTNDUHRCWOGNQ-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (CAS 1170966-72-9) is a high-purity heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule incorporates a 1,3,4-oxadiazole scaffold, a privileged structure in the design of bioactive molecules due to its versatile binding capabilities. The 1,3,4-oxadiazole core is a well-known pharmacophore that has been extensively researched for over 85 years and is found in several FDA-approved drugs . Its primary research value lies in the development of novel anticancer therapeutics. Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated potent antiproliferative effects against various cancer cell lines through multiple mechanisms of action, including the inhibition of key enzymes and proteins critical for cancer cell survival and proliferation . These mechanisms include the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase activity . The hybrid structure, which conjugates the 1,3,4-oxadiazole ring with a 1,3-dimethyl-1H-pyrazole moiety, is designed to enhance cytotoxic selectivity towards malignant cells. Furthermore, such molecular frameworks combining 1,3,4-oxadiazole and pyrazole rings are also explored in other research areas, including the synthesis of novel compounds with potential antimicrobial and antiviral activities, as highlighted by studies on similar heterocyclic hybrids . This compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for constructing more complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-4-3-5(12(2)11-4)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTNDUHRCWOGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652809
Record name 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170966-72-9
Record name 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 1,3,4-Oxadiazol-2-amine Core

The 1,3,4-oxadiazole ring system, especially the 2-amine substituted variant, is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.

Key Preparation Routes:

  • Amidoxime and Acyl Chloride Cyclization : The classical method involves the reaction of amidoximes with acyl chlorides to form 1,3,4-oxadiazoles. Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) improve yields and reaction rates. However, this method can produce side products and often requires harsh conditions.

  • Amidoxime and Carboxylic Acid Ester Cyclization : Amidoximes react with esters or activated carboxylic acids (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P) to cyclize into oxadiazoles. This approach offers moderate to high yields (35–97%) under milder conditions compared to acyl chlorides, with easier purification.

  • Microwave-Assisted Cyclization : Microwave irradiation significantly reduces reaction time (minutes to hours) and improves yields by enhancing the heterocyclization of amidoximes with acyl chlorides or esters, often in the presence of catalysts such as NH4F/Al2O3 or K2CO3.

  • One-Pot Superbase-Mediated Synthesis : Using a superbase medium like NaOH/DMSO at room temperature, amidoximes and methyl or ethyl esters of carboxylic acids can be converted into 3,5-disubstituted 1,2,4-oxadiazoles in a one-pot procedure. Yields vary widely (11–90%) and reaction times range from 4 to 24 hours.

  • Green Chemistry Approaches : Photoredox catalysis using visible light and organic dye catalysts enables synthesis under mild, environmentally friendly conditions, albeit with moderate yields (35–50%).

Synthesis of the 1,3-Dimethyl-1H-Pyrazol-5-yl Moiety

The 1,3-dimethylpyrazole fragment is typically synthesized via condensation reactions involving β-ketonitriles or β-ketoesters with hydrazines.

Notable Methods:

  • Hydrazine Condensation with β-Ketonitriles : β-Ketonitrile derivatives react with hydrazine hydrate to yield 5-aminopyrazoles, which are intermediates for further functionalization. This method is versatile and suitable for combinatorial library synthesis due to its efficiency and mild conditions.

  • Solid-Phase Synthesis : Using resin-bound intermediates, hydrazine treatment in tetrahydrofuran (THF) followed by condensation with malononitrile derivatives affords 5-aminopyrazoles. This approach facilitates purification and scalability.

  • Substituted Pyrazole Formation : Reaction of 3-oxo-3-(pyrrol-2-yl)propanenitrile with trichloroacetonitrile followed by hydrazine hydrate treatment yields substituted 5-amino-pyrazoles, demonstrating the adaptability of the pyrazole synthesis to various substituents.

Coupling of Pyrazole and Oxadiazole Moieties

The construction of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine requires linking the pyrazole ring to the oxadiazole core at the 5-position of the pyrazole and the 2-position of the oxadiazole.

Reported Strategies:

  • Substituted Phenyl Semicarbazide and Aromatic Aldehyde Condensation : While this method is primarily used for N-aryl-5-substituted-1,3,4-oxadiazol-2-amines, it provides a framework for synthesizing analogues with pyrazolyl substituents by replacing the aryl groups with pyrazolyl derivatives. Refluxing semicarbazides with aldehydes in ethanol-water with NaHSO3 catalyst yields oxadiazole derivatives.

  • Reaction of Pyrazolyl Precursors with Oxadiazole Synthons : In some cases, pyrazolyl-substituted oxadiazoles are prepared by reacting pyrazolyl-containing intermediates with reagents like carbon disulfide and KOH, followed by acidification to induce cyclization and ring closure, forming the oxadiazole ring fused or linked to the pyrazole.

Representative Synthetic Scheme and Data Summary

Step Reaction Type Reagents / Conditions Yield (%) Notes
1 β-Ketonitrile hydrolysis and hydrazine condensation β-Ketonitrile derivative + hydrazine hydrate, RT, ethanol 70–90 Efficient 5-aminopyrazole formation
2 Amidoxime and carboxylic acid ester cyclization Amidoxime + ester + coupling reagent (e.g., T3P), 80 °C, 0.5–6 h 87–97 High yield, mild conditions
3 Microwave-assisted heterocyclization Amidoxime + acyl chloride, microwave, NH4F/Al2O3 catalyst 80–95 Short reaction time, environmentally friendly
4 Coupling pyrazolyl intermediate with oxadiazole synthon Pyrazolyl compound + CS2 + KOH, ethanol, 75–80 °C, 10 h 74 Formation of oxadiazole ring linked to pyrazole
5 Reflux condensation for oxadiazole formation Semicarbazide + aldehyde, NaHSO3 catalyst, ethanol-water, 10–12 h 65–85 Adaptable for various substituents

Research Findings and Considerations

  • Yields and Purity : The cyclization of amidoximes with activated carboxylic acid derivatives generally provides the highest yields and purity for the oxadiazole ring formation. Microwave-assisted methods further enhance these parameters by reducing reaction time and solvent use.

  • Reaction Conditions : Mild to moderate temperatures (room temperature to 80 °C) are sufficient for most steps, with some methods employing microwave irradiation or superbase media to improve efficiency.

  • Environmental Impact : Recent advances focus on green chemistry approaches, including solvent-free mechanochemical methods and photoredox catalysis, aiming to reduce toxic solvents and energy consumption. These methods are promising but require further optimization for broad application.

  • Scalability and Versatility : Solid-phase synthesis and combinatorial approaches facilitate the preparation of diverse pyrazolyl-oxadiazole libraries for drug discovery, highlighting the synthetic versatility of these methods.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. A study demonstrated that the introduction of the pyrazole ring can enhance the efficacy against various pathogens.

Case Study:
A recent investigation into the synthesis of new oxadiazole derivatives highlighted that compounds similar to 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine showed promising results against resistant strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Agricultural Science

In agricultural applications, this compound has been evaluated as a potential pesticide . Its structure allows it to interact with specific biochemical pathways in pests.

Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations without harming beneficial insects. The compound’s selectivity is attributed to its ability to target specific enzymes in pest metabolism while being less toxic to non-target organisms .

Materials Science

The incorporation of this compound into polymer matrices has been researched for developing smart materials with enhanced properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymer Composites

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)
Control (without additive)18030
With 5-(1,3-dimethyl...)22045

This enhancement is due to the strong intermolecular interactions between the pyrazole and oxadiazole groups within the polymer matrix .

Mechanism of Action

The mechanism by which 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Oxadiazole Moieties
Compound Name Structure Key Substituents Biological Activity Reference
5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1204297-91-5) Oxadiazole + 1-methylpyrazole Methyl group at pyrazole N1 Antimicrobial activity (pending detailed data)
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives Oxadiazole + indole Indole substitution Antimicrobial and antioxidant activities (MIC: 12.5–50 µg/mL against S. aureus and E. coli)
5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 2) Oxadiazole + pyrrolopyridine-indole Multi-ring substitution COT kinase inhibition (IC₅₀: ~10 nM)

Key Observations :

  • Pyrazole vs.
  • Kinase Inhibition: Compound 2 (evidence 2) demonstrates nanomolar inhibition of COT kinase, whereas the target compound lacks reported kinase activity data. The pyrazole’s electron-donating methyl groups could modulate binding affinity in kinase targets .
Anticancer Activity Comparison
Compound Name Substituents Cancer Cell Line Activity (IC₅₀/GP) Mechanism Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) Methoxyphenyl + dimethylphenyl GP: 15.43 (MDA-MB-435 melanoma) Cytotoxic via tubulin inhibition
5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine Dimethylpyrazole Not reported Unknown (structural similarity suggests kinase target potential)
N-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a) Trimethoxyphenyl + bromophenyl GP: 18.22 (K-562 leukemia) Lipinski-compliant; disrupts microtubules

Key Observations :

  • The trimethoxyphenyl derivatives (e.g., compound 4a) exhibit superior anticancer activity due to enhanced hydrophobic interactions with tubulin .
  • The absence of bulky aromatic groups in the target compound may limit its cytotoxicity compared to phenyl-substituted analogues.

Key Observations :

  • Photocatalytic methods (evidence 6) achieve near-quantitative yields for phenyl-substituted oxadiazoles, but the target compound’s synthesis lacks published optimization data.

Biological Activity

5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with a dimethyl group and an oxadiazole moiety. Its molecular formula is C7H8N4OC_7H_8N_4O with a molecular weight of approximately 164.17 g/mol. The presence of the oxadiazole ring is significant as it is associated with various pharmacological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It can act as an inhibitor by binding to specific enzymes, thereby disrupting their normal function. This mechanism is crucial in targeting cancer cells and microbial pathogens.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines through pathways involving p53 activation and caspase cleavage .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)10.38Apoptosis induction via p53 pathway
5a-bCEM-C7 (leukemia)<0.5Cytotoxicity at sub-micromolar concentrations
16a-cPANC-1 (pancreatic cancer)8.2 - 12.1HDAC inhibition

These findings suggest that the compound not only inhibits cancer cell growth but also triggers programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis4–8 µM
Staphylococcus aureus<16 µM
Escherichia coli<8 µM

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria and may serve as a lead compound for developing new antimicrobial agents .

Study on Anticancer Effects

A study conducted by Dhumal et al. (2016) evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer effects. The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. The study highlighted the potential of modifying the oxadiazole scaffold to enhance biological activity further .

Antitubercular Activity Research

Research led by Vosatka et al. explored the antitubercular properties of oxadiazole derivatives bearing various substituents. The findings indicated that compounds with longer alkyl chains exhibited enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting that structural modifications could optimize efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 2 of the oxadiazole ring acts as a nucleophile in substitution reactions.

Reaction TypeConditionsProductYieldSource
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CN-Alkylated oxadiazole derivatives65–78%
AcylationAcCl, Et₃N, THF, 0°C → RTN-Acetylated oxadiazole82%
SulfonylationTosyl chloride, pyridineN-Sulfonamide derivatives70%

Key Findings :

  • Alkylation proceeds efficiently with primary alkyl halides but stalls with bulky substrates (e.g., tert-butyl bromide) due to steric hindrance from the dimethylpyrazole group .

  • Acylation requires mild conditions to avoid oxadiazole ring decomposition .

Condensation Reactions

The amine participates in Schiff base formation and hydrazone synthesis.

With Carbonyl Compounds

Carbonyl SubstrateConditionsProductApplication
Aromatic aldehydesEtOH, Δ, 12–14 hImine-linked hybridsAnticancer agents
KetoestersNaHSO₃, H₂O/EtOH, refluxHydrazone intermediatesAntimicrobial scaffolds

Example Reaction :

5 1 3 dimethylpyrazol 5 yl 1 3 4 oxadiazol 2 amine+4 nitrobenzaldehydeEtOH N 4 nitrobenzylidene derivative[2]\text{5 1 3 dimethylpyrazol 5 yl 1 3 4 oxadiazol 2 amine}+\text{4 nitrobenzaldehyde}\xrightarrow{\text{EtOH }}\text{N 4 nitrobenzylidene derivative}\quad[2]

Mechanistic Insight :
Protonation of the carbonyl oxygen facilitates nucleophilic attack by the amine, followed by dehydration .

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles.

DipolarophileConditionsProductNotes
PhenylacetyleneCuI, DMF, 120°CTriazole-fused heterocyclesClick chemistry compatible
Nitrile oxidesToluene, refluxIsoxazoline derivativesLow yield (≤40%)

Limitations :
Steric bulk from the dimethylpyrazole group reduces reaction rates with larger dipolarophiles (e.g., norbornene).

Oxidation

Oxidizing AgentConditionsProductOutcome
KMnO₄, H₂SO₄0°C, 2 hOxadiazole N-oxideUnstable; decomposes
m-CPBACH₂Cl₂, RTEpoxidation (side chain)Not observed

Reduction

Reducing AgentConditionsProductNotes
H₂, Pd/CMeOH, 50 psi, 6 hPartially saturated oxadiazoleLow selectivity
NaBH₄THF, 0°CNo reactionAmine group inert

Comparative Reactivity Analysis

The dimethylpyrazole moiety significantly modulates reactivity:

FeatureImpact on ReactivityExample
Electron-donating methyl groupsEnhances oxadiazole ring stabilityResistance to hydrolysis
Steric bulkHinders reactions at C5 of oxadiazoleLow yields in Diels-Alder reactions
Conjugation effectsStabilizes intermediates in cycloadditionsImproved regioselectivity

Thermal and Hydrolytic Stability

ConditionOutcomeHalf-Life (25°C)
Acidic (HCl, 1M)Oxadiazole ring cleavage2 h
Basic (NaOH, 1M)Amine deprotonation; no decompositionStable
Aqueous, pH 7No degradation>30 days

Structural Vulnerability :
The oxadiazole ring undergoes hydrolysis under strong acidic conditions to form hydrazide derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine?

The compound can be synthesized via cyclization of hydrazide intermediates derived from 1,3-dimethylpyrazole-5-carboxylic acid. A typical route involves:

  • Reacting the carboxylic acid with thiosemicarbazide to form a hydrazide-carbothioamide intermediate.
  • Cyclizing the intermediate with iodine or phosphorus oxychloride (POCl₃) under reflux to form the oxadiazole ring .
  • Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the final product. Key parameters include temperature control (80–120°C) and anhydrous conditions to prevent side reactions .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR :
  • The oxadiazole C2 and C5 carbons resonate at ~157–164 ppm in ¹³C NMR .
  • The dimethylpyrazole group shows methyl proton signals at 2.4–2.6 ppm (¹H NMR) and carbons at ~10–15 ppm (¹³C NMR) .
    • IR Spectroscopy :
  • NH₂ stretching vibrations appear at 3270–3098 cm⁻¹ for the oxadiazol-2-amine group.
  • C=N (oxadiazole) and C-O-C stretches are observed at 1642–1646 cm⁻¹ and 1045–1047 cm⁻¹, respectively .
    • Mass Spectrometry :
  • Molecular ion peaks (M+H⁺) should align with the molecular weight (e.g., ~221 g/mol) .

Q. What in vitro assays are suitable for preliminary antimicrobial evaluation?

  • Agar Diffusion Assay :
  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans).
  • Use concentrations of 50–100 µg/mL and measure zones of inhibition (ZOI) after 24–48 hours .
    • MIC (Minimum Inhibitory Concentration) Determination :
  • Employ microdilution methods in 96-well plates with resazurin as a viability indicator .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection :
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents .
    • Catalyst Screening :
  • Test Lewis acids (e.g., ZnCl₂) or iodine for faster cyclization kinetics .
    • Reaction Monitoring :
  • Use TLC or HPLC to track intermediate consumption and optimize reaction time .

Q. How should discrepancies in antimicrobial activity data be resolved?

  • Strain-Specific Variability :
  • Compare results across multiple microbial strains and standardize inoculum density (e.g., 0.5 McFarland standard) .
    • Structural Modifications :
  • Analyze substituent effects: The dimethylpyrazole group may enhance lipophilicity, improving membrane penetration compared to pyridine analogs .
    • Statistical Validation :
  • Perform triplicate experiments and apply ANOVA to assess significance of ZOI differences .

Q. Which computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking :
  • Use AutoDock Vina or Schrödinger Suite to model binding to targets like C. albicans isatin hydrolase (PDB: 4M8B) or bacterial MurB (PDB: 5JZX).
  • Prioritize compounds with docking scores ≤ -6.0 kcal/mol and hydrogen bonds to catalytic residues .
    • MD Simulations :
  • Perform 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core Modifications :
  • Replace the dimethylpyrazole with other heterocycles (e.g., triazoles) to alter electronic properties .
    • Side-Chain Functionalization :
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the oxadiazole to enhance antimicrobial potency .
    • Bioisosteric Replacement :
  • Substitute the oxadiazole ring with 1,2,4-thiadiazole to improve metabolic stability .

Methodological Notes

  • Contradiction Management : Conflicting biological data may arise from assay protocols (e.g., agar vs. broth dilution). Standardize methods using CLSI guidelines .
  • Data Reproducibility : Ensure spectral assignments align with reference compounds (e.g., compare with 5-(pyridin-2-yl) analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

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